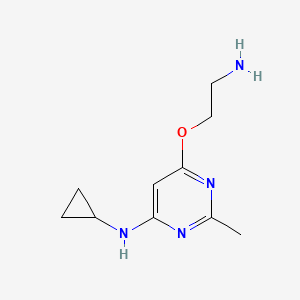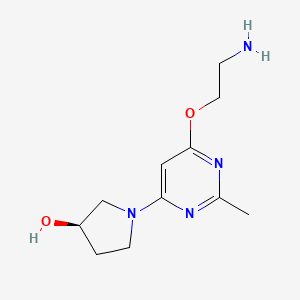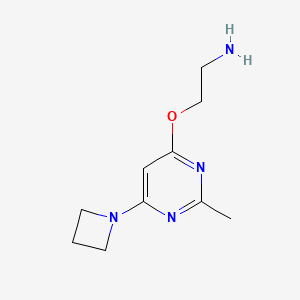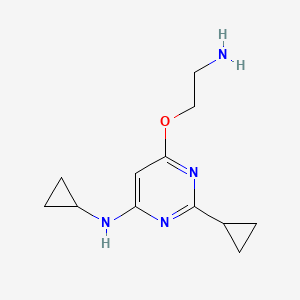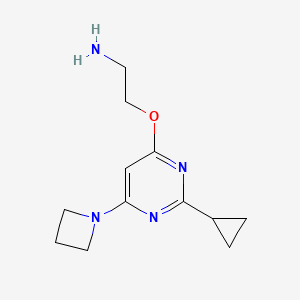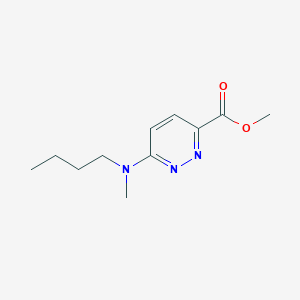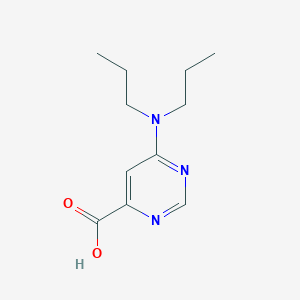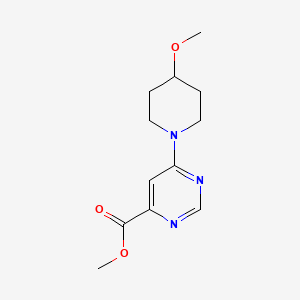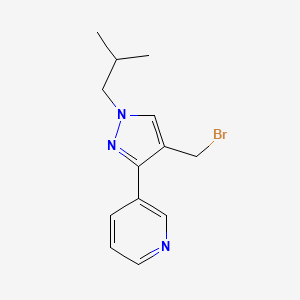
3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound contains a bromomethyl group attached to the pyridine ring, which can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyridine ring provides a planar, aromatic system, while the bromomethyl group is a good leaving group in nucleophilic substitution reactions . The isobutyl group is an alkyl substituent, and the pyrazole ring is a heterocyclic aromatic organic compound .Chemical Reactions Analysis
The bromomethyl group in the compound is highly reactive and can participate in various chemical reactions . It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The pyridine ring can also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4-(bromomethyl)pyridine hydrobromide, a related compound, is a white to light yellow powder or crystal that is soluble in water . It has a melting point of 185.0 to 191.0 °C .Scientific Research Applications
Chemical Inhibitors and Enzyme Modulation
Chemical Inhibitors of Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) discusses the role of chemical inhibitors, including pyrazole derivatives, in modulating the activity of Cytochrome P450 enzymes in human liver microsomes. This is crucial for assessing drug-drug interactions and understanding the metabolic pathways of various pharmaceuticals. The selective inhibition of CYP isoforms can help in deciphering the specific pathways involved in drug metabolism, contributing to safer and more effective therapeutic strategies (Khojasteh et al., 2011).
Kinase Inhibition for Therapeutic Targeting
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Wenglowsky (2013) reviews patents involving pyrazolo[3,4-b]pyridine as a key element in kinase inhibitors, highlighting its versatility in interacting with kinases through multiple binding modes. This scaffold's ability to form hydrogen bond donor-acceptor pairs makes it particularly effective in kinase inhibition, a critical aspect of targeted cancer therapies and other diseases where kinase activity is dysregulated (Wenglowsky, 2013).
Catalysis and Synthetic Applications
Hybrid Catalysts in Synthesis
Parmar et al. (2023) explore the use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, emphasizing the importance of these compounds in pharmaceutical industries. The versatility and bioavailability of the pyranopyrimidine core are highlighted, demonstrating the ongoing research into efficient, catalyzed synthesis methods for complex molecular structures (Parmar et al., 2023).
Spin Crossover and Magnetic Properties
Iron(II) Complexes with Pyrazole-Pyridine Ligands
Olguín and Brooker (2011) review the synthesis and magnetic properties of iron(II) spin crossover complexes with pyrazole- and pyrazolate-based ligands containing pyridine or pyrazine units. These studies contribute to understanding the spin crossover phenomena, which is essential for developing materials with switchable magnetic properties (Olguín & Brooker, 2011).
Biological and Medicinal Applications
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Li et al. (2019) discuss the synthesis, chemistry, and medicinal applications of heterocyclic N-oxide derivatives, including pyridine and pyrazine. These compounds have shown significant potential in drug development, showcasing diverse functionalities and biological importance. The review emphasizes their role in catalysis, asymmetric synthesis, and their applications as medicinal agents with activities such as anticancer, antibacterial, and anti-inflammatory (Li et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Bromomethyl groups are known to be reactive and can interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Bromomethyl groups are electrophilic and can undergo nucleophilic substitution reactions . The bromomethyl group on the pyridine ring could potentially react with nucleophilic sites on biological targets, leading to covalent modification .
Biochemical Pathways
Compounds containing bromomethyl groups have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The bromomethyl group’s reactivity suggests that the compound could be metabolized through reactions with endogenous nucleophiles .
Result of Action
Bromomethyl groups can react with biological macromolecules, potentially leading to changes in their function .
Action Environment
The action of 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine could be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the bromomethyl group . Additionally, the presence of other nucleophilic species could compete with the intended biological target for reaction with the bromomethyl group .
properties
IUPAC Name |
3-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSUOUUUBSDSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



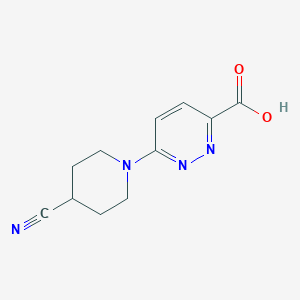
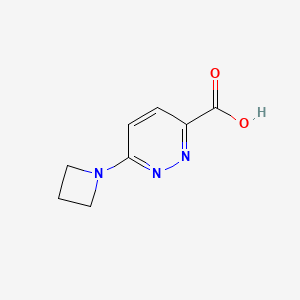

![7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1481847.png)

